Methyl 4-(3-acetyloxypropylnitrosamino)butanoate
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Overview
Description
Methyl 4-(3-acetyloxypropylnitrosamino)butanoate is an organic compound that belongs to the class of esters Esters are known for their pleasant odors and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-acetyloxypropylnitrosamino)butanoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the nucleophilic acyl substitution of an acid chloride with an alcohol . The reaction can be catalyzed by acids or bases, depending on the desired conditions.
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves the use of acid anhydrides or carboxylic acids reacting with alcohols . These reactions are typically carried out in large reactors with controlled temperatures and pressures to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-acetyloxypropylnitrosamino)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Methyl 4-(3-acetyloxypropylnitrosamino)butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of fragrances, flavorings, and other consumer products.
Mechanism of Action
The mechanism of action of methyl 4-(3-acetyloxypropylnitrosamino)butanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Ethyl acetate: Another ester with similar properties, used in nail polish removers and glues.
Methyl butyrate: Known for its fruity odor, used in flavorings and perfumes.
Uniqueness
Methyl 4-(3-acetyloxypropylnitrosamino)butanoate is unique due to its specific structure, which includes both ester and nitrosamine functional groups. This combination gives it distinct chemical and biological properties, making it valuable for specialized applications .
Properties
CAS No. |
79448-02-5 |
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Molecular Formula |
C10H18N2O5 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
methyl 4-[3-acetyloxypropyl(nitroso)amino]butanoate |
InChI |
InChI=1S/C10H18N2O5/c1-9(13)17-8-4-7-12(11-15)6-3-5-10(14)16-2/h3-8H2,1-2H3 |
InChI Key |
KLVDQYAUWICTSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCN(CCCC(=O)OC)N=O |
Origin of Product |
United States |
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